molecular formula C15H14ClN5 B14909429 N-(1-benzyl-1H-pyrazol-4-yl)-6-chloro-2-methylpyrimidin-4-amine

N-(1-benzyl-1H-pyrazol-4-yl)-6-chloro-2-methylpyrimidin-4-amine

Cat. No.: B14909429
M. Wt: 299.76 g/mol
InChI Key: SAPXBPUEAMASSY-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-4-yl)-6-chloro-2-methylpyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 6, a methyl group at position 2, and an amine-linked 1-benzylpyrazole moiety.

Properties

Molecular Formula

C15H14ClN5

Molecular Weight

299.76 g/mol

IUPAC Name

N-(1-benzylpyrazol-4-yl)-6-chloro-2-methylpyrimidin-4-amine

InChI

InChI=1S/C15H14ClN5/c1-11-18-14(16)7-15(19-11)20-13-8-17-21(10-13)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,18,19,20)

InChI Key

SAPXBPUEAMASSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2=CN(N=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-4-yl)-6-chloro-2-methylpyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by reacting a suitable precursor with chloroacetaldehyde and ammonia.

    Coupling Reaction: The benzylated pyrazole and the pyrimidine ring are coupled together using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-4-yl)-6-chloro-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as triethylamine or sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyrazole and pyrimidine derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-4-yl)-6-chloro-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Key Observations:

Structural Variations: Pyrimidine vs. Pyrazolo-pyrimidine Cores: The target compound’s pyrimidine core is simpler than the pyrazolo[3,4-d]pyrimidine in 1296308-20-7, which may reduce steric hindrance and alter binding kinetics .

However, dasatinib’s additional thiazole-carboxamide moiety likely enhances specificity for SRC-family kinases . Comparison to Pazopanib Derivatives: The indazole ring in N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine (related to pazopanib) confers distinct pharmacokinetic properties, such as improved metabolic stability compared to pyrazole-containing analogs .

Synthetic Considerations :

  • The target compound’s synthesis may involve nucleophilic aromatic substitution reactions, akin to methods used for 1462286-01-6 . However, introducing the benzyl group requires careful optimization to avoid side reactions.

Research Findings and Implications

  • Potency and Selectivity : The 6-chloro-2-methylpyrimidin-4-amine scaffold is critical for ATP-binding pocket interactions in kinases. The benzyl group may enhance binding affinity in hydrophobic regions, as seen in similar kinase inhibitors .
  • Innovative Designs: Compounds like the imidazopyridine derivative in demonstrate that hybrid heterocyclic systems can improve potency but add synthetic complexity .

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